molecular formula C42H70O12 B1179634 Ginsenoside RG4 CAS No. 126223-28-7

Ginsenoside RG4

Cat. No. B1179634
CAS RN: 126223-28-7
InChI Key:
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Description

Synthesis Analysis

Ginsenosides like Rg3 are synthesized in plants as secondary metabolites, involving various enzymatic reactions. The synthesis of specific ginsenosides involves glycosyltransferases, which transfer sugar moieties to precursor compounds. For instance, two ginseng UDP-glycosyltransferases, PgUGT74AE2 and PgUGT94Q2, have been identified to synthesize ginsenoside Rg3 by transferring glucose moieties to different positions on protopanaxadiol, a common precursor for many ginsenosides (Jung et al., 2014).

Molecular Structure Analysis

The molecular structure of ginsenosides is characterized by a steroid-like backbone with one or more sugar chains attached. These structures contribute to their bioactivity and solubility. The stereochemistry and position of glycosylation significantly influence their biological functions. For example, the difference in the anti-inflammatory effects of 20(S)-Rg₃ and 20(R)-Rg₃ stereoisomers suggests the importance of stereochemistry in their activity (Kwok et al., 2012).

Chemical Reactions and Properties

Ginsenosides can undergo various chemical reactions, including dehydration, hydrolysis, and glycosylation, altering their structure and bioactivity. For instance, chemical synthesis approaches have enabled the production of dehydrated ginsenosides such as Rg6 and Rk1 from protopanaxadiol, demonstrating the possibility of structural modification through chemical means (Shen et al., 2018).

Physical Properties Analysis

The physical properties of ginsenosides, including solubility, melting point, and optical rotation, are crucial for their extraction, formulation, and therapeutic application. While specific data on RG4 are scarce, the solubility of ginsenosides in water and organic solvents is known to be influenced by the number and type of sugar moieties attached to the aglycone.

Chemical Properties Analysis

Ginsenosides like Rg1 and Rg3 exhibit a range of chemical properties, including the ability to interact with biological membranes, proteins, and receptors, contributing to their diverse pharmacological effects. These interactions are facilitated by their amphiphilic structure, allowing them to embed in cell membranes and influence signaling pathways (Leung et al., 2006).

Scientific Research Applications

  • Ginsenoside Rh2 in Ulcerative Colitis Treatment : Ginsenoside Rh2, a protopanaxadiol saponin from ginseng, has shown promise in treating ulcerative colitis. It alleviates symptoms by reducing inflammatory cytokines and suppressing STAT3/miR-214 activation (Chen et al., 2021).

  • Hair Growth Promotion : Ginsenoside Rg4 enhances the hair-inductive properties of human dermal papilla cells by activating the AKT/GSK-3β/β-Catenin signaling pathway. This suggests its potential as a natural therapy for hair growth (Lee et al., 2021).

  • Hepatoprotective Effects : Ginsenoside Rg1 has been reviewed for its hepatoprotective effects, mainly through the induction of the Keap1-Nrf2-ARE signaling pathway. This positions it as a promising candidate for treating various liver diseases (Gao et al., 2017).

  • Pharmacological Properties of Ginsenoside Rh1 : This compound extracted from red ginseng shows potential anti-inflammatory, antioxidant, and immunomodulatory effects, as well as positive impacts on the nervous system (Tam et al., 2018).

  • General Ginseng Compounds Applications : Research on ginsenosides, including RG4, has been extensive, highlighting their roles in antioxidation, anti-inflammation, and anti-cancer activities. The diverse effects are attributed to their different chemical structures (Lü et al., 2009).

  • Ginsenoside Rg3 in Prostate Cancer : Studies have shown that ginsenoside Rg3 can inhibit the growth of human prostate carcinoma cells and induce apoptosis, suggesting its potential in cancer treatment (Liu et al., 2000).

  • Cardiovascular Benefits : Ginseng and its ginsenosides, including RG4, have shown potential benefits in cardiovascular diseases, influencing antioxidation, lipid profiles, and vasomotor functions (Lee & Kim, 2014).

  • Neuroprotective Effects : Ginsenosides, including RG4, are effective in protecting the brain against ischemic injury. Their neuroprotective mechanism is associated with the TLR4/MyD88 and SIRT1 activation signaling pathways (Cheng et al., 2019).

  • Anti-Stress Effect in Brain : this compound may play a role in protecting brain cells from oxidative stress-induced apoptosis, possibly mediated by the ERβ regulation of PADI4 expression (Kim et al., 2013).

  • Memory Enhancement in Middle-Aged Mice : Chronic treatment with ginsenoside Rg1, a compound from ginseng, shows memory enhancement and facilitation of hippocampal long-term potentiation in middle-aged mice (Zhu et al., 2015).

Mechanism of Action

Target of Action

Ginsenoside RG4, also known as Ginsenoside F4, is a protopanaxatriol type ginsenoside For instance, Ginsenoside Rc, a related compound, has been found to target TNF-α and DRP-1 .

Mode of Action

Ginsenosides are known to exert their functions via interactions with steroidal receptors . For example, Ginsenoside Rg1 acts through the estrogen receptor and elicits cross-talking with the insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells .

Biochemical Pathways

Ginsenosides have been found to modulate multiple physiological activities . For instance, Ginsenoside Rc was found to reverse the alterations of TNF-α and DRP-1 level after oxygen-glucose deprivation reperfusion injury .

Pharmacokinetics

Studies on related ginsenosides suggest that they are quickly absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .

Result of Action

This compound exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity . In a study on this compound’s effect on sepsis, it was found that Rg4 can protect mice from cecal ligation and puncture-induced sepsis .

Action Environment

The content of ginsenosides in different parts of the ginseng plant can be affected by various biological and environmental factors . These factors include the type of soil, temperature, light intensity, and water content .

Future Directions

Recent advances in the discovery and evaluation of ginsenosides as cancer therapeutic agents support further pre-clinical and clinical development of these agents for the treatment of primary and metastatic tumors . Ginsenosides may serve as a potential novel therapeutic drug or health product additive in IBD prevention and treatment in the future .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMBXPYXWGTFNR-KRPFXEAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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